molecular formula C19H18ClN3O5 B11374756 2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11374756
M. Wt: 403.8 g/mol
InChI Key: PPWINIVBZJOOTG-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethoxyphenyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. The next step involves the formation of the oxadiazole ring by reacting the acetic acid derivative with hydrazine and an appropriate aldehyde or ketone. Finally, the dimethoxyphenyl group is introduced through a coupling reaction with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various biological systems.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    4-chloro-2-methylphenoxy)acetate: Another similar compound used in herbicidal applications.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O5/c1-11-8-13(20)5-7-14(11)27-10-17(24)21-19-18(22-28-23-19)12-4-6-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,23,24)

InChI Key

PPWINIVBZJOOTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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